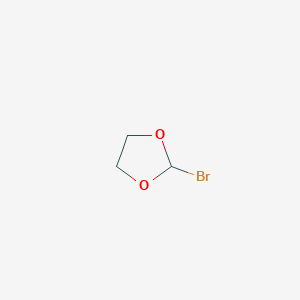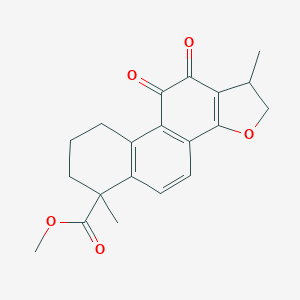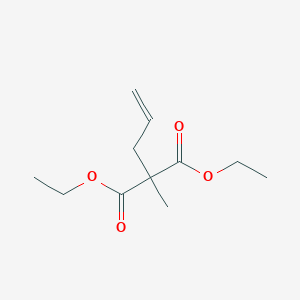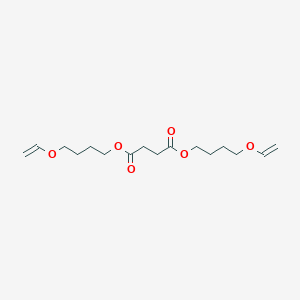
6-Aminoquinoline
Vue d'ensemble
Description
6-Aminoquinoline is a compound used in the preparation of diaminopyrimidine derivatives as 5-HT4 receptor agonists . It has been used as an internal standard in determining serum nicotine and cotinine simultaneously by using high-performance liquid chromatography (HPLC)-fluorometric detection with a postcolumn ultraviolet-photo irradiation system .
Synthesis Analysis
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a well-known reagent used to derivatize amino acids (AAs) into their aminoquinolyl carbamate (AQC) analogs . A highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, has been synthesized . This derivatization method quickly became popular since it provided easily functionalized amino acids that were stable, less polar, and highly UV detectable compounds given the large hydrophobic chromophore .Molecular Structure Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .Chemical Reactions Analysis
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a well-known reagent used to derivatize amino acids (AAs) into their aminoquinolyl carbamate (AQC) analogs . Originally, AQC derivatization was used to enhance UV detection of amino acids (and amines) and to provide a fluorescent derivative for further enhanced detection .Physical And Chemical Properties Analysis
6-Aminoquinoline has a molecular weight of 144.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of 6-Aminoquinoline are 144.068748264 g/mol .Applications De Recherche Scientifique
- Applications :
- OLED Devices : Quinoline derivatives play a crucial role in manufacturing organic light-emitting diode (OLED) devices .
- Nonlinear Optical Materials : 6AQ exhibits desirable NLO properties, such as polarizability, first-order hyperpolarizability, and dipole moment. These characteristics make it suitable for optical computing, dynamic image processing, and telecommunication devices .
- Application : 6AQ serves as an internal standard in determining serum nicotine and cotinine simultaneously using HPLC-fluorometric detection. This method is useful for clinical and analytical chemistry .
- Application : 6AQ acts as a fluorescent derivatizing agent for various compounds. Researchers use it to enhance detection sensitivity in fluorescence-based assays .
Optoelectronics and Nonlinear Optical (NLO) Properties
High-Performance Liquid Chromatography (HPLC)
Fluorescent Derivatizing Agent
Mécanisme D'action
Target of Action
6-Aminoquinoline, like other quinoline derivatives, primarily targets the parasite responsible for malaria. Specifically, it inhibits heme polymerase activity within the parasite. This inhibition leads to the accumulation of free heme, which is toxic to the parasite. The drug binds to this free heme, preventing its conversion into a less toxic form .
Safety and Hazards
Orientations Futures
6-Aminoquinoline has been extensively investigated in different fields, with a wide range of practical applications . Because of their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations, these compounds are often used in optoelectronics . They are essential for the manufacturing of new OLED devices . Over the past few decades, photochemical and photophysical research has been carried out on aminoquinolines since they evince a broad range of chemical and biological behavior .
Propriétés
IUPAC Name |
quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSRSRITMWVIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206725 | |
| Record name | 6-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline | |
CAS RN |
580-15-4 | |
| Record name | 6-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-AMINOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Aminoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7T264NL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-aminoquinoline?
A1: The molecular formula of 6-aminoquinoline is C9H8N2, and its molecular weight is 144.17 g/mol.
Q2: Are there any spectroscopic data available for 6-aminoquinoline?
A2: Yes, several studies report spectroscopic data for 6-aminoquinoline. For instance, one study employed UV/vis and fluorescence spectroscopy to determine the photophysical properties of novel 6-aminoquinoline-modified cyclotriphosphazene derivatives. [] Another study used 1H NMR and ESI-MS to confirm the structure of 6-aminoquinoline synthesized from 4-nitroaniline and glycerol. [] Additionally, UV, visible, and IR spectral data were used to study the relationship between light fastness and electronic spectra of azo dyes containing 6-aminoquinoline. []
Q3: How is 6-aminoquinoline utilized in analytical chemistry?
A3: 6-Aminoquinoline is a valuable tool in analytical chemistry, particularly for derivatizing amino acids and other analytes. For example, a highly reactive derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, was synthesized for amino acid analysis using reversed-phase HPLC. [] This reagent forms stable urea derivatives with amino acids, allowing for their sensitive detection and quantification. Additionally, a 6-aminoquinoline carbamate reagent immobilized on a styrene-divinylbenzene copolymer was developed for analyzing amino acids and peptides. [] This polymeric reagent offers high derivatization efficiency and reproducibility, making it suitable for analyzing various biological samples.
Q4: Can 6-aminoquinoline be used to determine carbohydrate content?
A4: Yes, 6-aminoquinoline can be used to determine the content of specific carbohydrates. For example, a method utilizing capillary electrophoresis (CE) and capillary electrochromatography (CEC) was developed to quantify chitin and glucan in fungal samples. [] This method involves enzymatic hydrolysis of chitin and glucan into their respective monomers, N-acetylglucosamine and glucose, followed by derivatization with 6-aminoquinoline. The 6-aminoquinoline derivatives are then separated and detected by CE and CEC, enabling the determination of chitin and glucan content.
Q5: How do structural modifications of 6-aminoquinoline affect its antimalarial activity?
A5: Numerous studies have investigated the impact of structural modifications on the antimalarial activity of 6-aminoquinoline derivatives. For instance, researchers explored the effect of increased lipophilicity by synthesizing 23 derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline. [] While the derivatives showed activity against Plasmodium vinckei in mice, none surpassed the efficacy of the parent compound. Further research on 2-, 3-, and 4-alkyl-, aryl-, and arylalkyl derivatives demonstrated that bulky hydrogenated derivatives exhibited comparable activity to their flat counterparts, suggesting that a planar structure is not crucial for the activity of 6-aminoquinolines. [] These findings provide valuable insights for developing more potent and selective antimalarial agents based on the 6-aminoquinoline scaffold.
Q6: Has 6-aminoquinoline been explored for applications beyond antimalarial drugs?
A7: Yes, 6-aminoquinoline derivatives have been investigated for other therapeutic applications. One study explored their potential as cognition enhancers by synthesizing a series of substituted 6-amino- and 8-aminoquinoline derivatives and evaluating their ability to prevent memory decline in the elevated plus maze test. [] The researchers also examined the inhibitory effect of these compounds on acetylcholinesterase activity in mouse brain. Interestingly, the 6-aminoquinoline derivative 6-(4-pyridyl)methylaminoquinoline oxalate exhibited promising results, showing significant memory retention in the behavioral test and potent acetylcholinesterase inhibition. [] This study highlights the potential of 6-aminoquinoline derivatives for developing novel therapeutics targeting cognitive disorders.
Q7: Have computational methods been used to study 6-aminoquinoline?
A8: Yes, computational chemistry and modeling tools have been used to study 6-aminoquinoline and its derivatives. In one study, researchers investigated the fluorescence sensing properties of two positional isomers, 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) and 4-methyl-2-((quinolin-2-ylimino)methyl)phenol (2-QMP), for detecting Al3+ and Zn2+ ions. [] They performed theoretical calculations to understand the spectral transitions of these probes and their complexes with aluminum and zinc. These calculations helped elucidate the mechanism behind the observed fluorescence enhancement upon metal ion binding, providing insights for designing improved fluorescent probes based on the quinoline scaffold.
Q8: Can you provide an example where molecular modeling guided the design of 6-aminoquinoline derivatives?
A9: Yes, molecular modeling played a key role in designing selective inhibitors of tumor progression loci-2 (Tpl2) kinase. Initial 4-anilino-6-aminoquinoline-3-carbonitrile leads displayed poor selectivity for Tpl2 over epidermal growth factor receptor (EGFR) kinase. [] Using molecular modeling and crystallographic data of the EGFR kinase domain, researchers hypothesized that introducing substituents at the C-8 position of the 4-anilino-6-aminoquinoline-3-carbonitrile scaffold could reduce EGFR inhibition. [] This approach led to the identification of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles with improved selectivity for Tpl2 kinase over EGFR kinase and potent inhibition of TNF-alpha release. [] This example highlights the power of combining molecular modeling with medicinal chemistry efforts to develop more selective and effective therapeutic agents.
Q9: Is there any information available on the toxicity of 6-aminoquinoline derivatives?
A10: While the provided research focuses mainly on the synthesis and evaluation of 6-aminoquinoline derivatives for antimalarial activity and other therapeutic applications, some studies briefly mention toxicity. For instance, one study comparing various antimalarial compounds noted that WR 225448, a 4-methyl-5-phenoxy-6-methoxy-8-aminoquinoline derivative, exhibited higher toxicity than primaquine in rats upon subacute (28-day) administration. [] This finding emphasizes the importance of thoroughly assessing the safety and toxicological profiles of novel 6-aminoquinoline derivatives before clinical use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)



![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)


